molecular formula C7H4ClN3O2 B1530776 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1211527-10-4

5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B1530776
M. Wt: 197.58 g/mol
InChI Key: NZHHUKUOVLHORZ-UHFFFAOYSA-N
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Description



  • 5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound with a fused pyrazole and pyridine ring system.

  • It exists in two possible tautomeric forms: the 1H-isomer and the 2H-isomer.

  • The compound has attracted interest due to its structural similarity to purine bases like adenine and guanine.





  • Synthesis Analysis



    • The synthesis of this compound involves various methods, including starting from preformed pyrazole or pyridine.

    • Researchers have explored diverse substituents at positions N1, C3, C4, C5, and C6.

    • Notable synthetic strategies include reactions with diphenylhydrazone, iodine, and 1,3-diketones.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrazole and a pyridine ring fused together.

    • It can exist as either the 1H-isomer or the 2H-isomer.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including nucleophilic attacks, cyclizations, and condensations.

    • Further details would require a thorough literature review.





  • Physical And Chemical Properties Analysis



    • Information on melting point, solubility, stability, and other properties would require experimental data.

    • Consult relevant literature for detailed physical and chemical characteristics.




  • Safety And Hazards



    • Safety data, toxicity, and hazards associated with this compound should be investigated.

    • Always handle chemicals with proper precautions.




  • Future Directions



    • Future research could explore its pharmacological applications, potential drug development, and optimization.

    • Investigate its interactions with biological targets and evaluate its therapeutic potential.




    properties

    IUPAC Name

    5-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4ClN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NZHHUKUOVLHORZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=NC2=NNC(=C21)C(=O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4ClN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    197.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    Reactant of Route 2
    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    Reactant of Route 3
    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    Reactant of Route 4
    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    Reactant of Route 5
    Reactant of Route 5
    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    Reactant of Route 6
    5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

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